Cas no 659729-80-3 (3-Amino-8-hydroxyquinoxalin-2(1H)-one)
3-Amino-8-hydroxyquinoxalin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
-
- 3-Amino-8-hydroxyquinoxalin-2(1H)-one
- 2(1H)-Quinoxalinone,3-amino-8-hydroxy-(9CI)
- 3-amino-8-hydroxy-1H-quinoxalin-2-one
- 3-Amino-8-hydroxy-2(1H)-quinoxalinone
- DTXSID60587786
- SCHEMBL1043194
- 659729-80-3
- 3-Amino-8-hydroxy2(1H)-quinoxalinone
- 3-amino-8-hydroxy-1,2-dihydroquinoxalin-2-one
- DB-073684
-
- Inchi: 1S/C8H7N3O2/c9-7-8(13)11-6-4(10-7)2-1-3-5(6)12/h1-3,12H,(H2,9,10)(H,11,13)
- InChI Key: SJJYQFMKSQCRIY-UHFFFAOYSA-N
- SMILES: OC1=CC=CC2=C1NC(C(N)=N2)=O
Computed Properties
- Exact Mass: 177.05400
- Monoisotopic Mass: 177.053826475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 87.7Ų
Experimental Properties
- Density: 1.686
- Refractive Index: 1.779
- PSA: 92.00000
- LogP: 0.79210
3-Amino-8-hydroxyquinoxalin-2(1H)-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Amino-8-hydroxyquinoxalin-2(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449039246-1g |
3-Amino-8-hydroxyquinoxalin-2(1H)-one |
659729-80-3 | 95% | 1g |
$1121.48 | 2023-09-01 | |
| Chemenu | CM142022-1g |
3-amino-8-hydroxyquinoxalin-2(1H)-one |
659729-80-3 | 95% | 1g |
$1232 | 2021-08-05 | |
| Chemenu | CM142022-1g |
3-amino-8-hydroxyquinoxalin-2(1H)-one |
659729-80-3 | 95% | 1g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740141-1g |
3-Amino-8-hydroxyquinoxalin-2(1h)-one |
659729-80-3 | 98% | 1g |
¥10476.00 | 2024-05-04 | |
| Crysdot LLC | CD11077299-1g |
3-Amino-8-hydroxyquinoxalin-2(1H)-one |
659729-80-3 | 95+% | 1g |
$1307 | 2024-07-18 |
3-Amino-8-hydroxyquinoxalin-2(1H)-one Related Literature
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 3-Amino-8-hydroxyquinoxalin-2(1H)-one
Comprehensive Overview of 3-Amino-8-hydroxyquinoxalin-2(1H)-one (CAS No. 659729-80-3): Properties, Applications, and Research Insights
3-Amino-8-hydroxyquinoxalin-2(1H)-one (CAS No. 659729-80-3) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This quinoxaline derivative exhibits unique structural features, including an amino group and a hydroxyl group, which contribute to its versatile reactivity and potential applications. Researchers are increasingly exploring its role as a building block for drug discovery, particularly in designing enzyme inhibitors and fluorescence probes due to its electron-rich aromatic system.
The compound’s molecular formula, C8H7N3O2, highlights its compact yet functionalized structure. Its solubility profile—moderate in polar solvents like DMSO and methanol—makes it suitable for various synthetic protocols. Recent studies emphasize its utility in chemo-sensing, where it acts as a selective binder for metal ions, aligning with the growing demand for environmental monitoring tools. This aligns with trending searches on "green chemistry" and "sustainable analytical methods", reflecting broader industrial priorities.
In the context of medicinal chemistry, 3-Amino-8-hydroxyquinoxalin-2(1H)-one serves as a precursor for antimicrobial agents and anti-inflammatory compounds. Its mechanism often involves hydrogen bonding and π-stacking interactions, critical for target engagement. Online queries such as "new antibiotic scaffolds 2024" or "quinoxaline-based therapeutics" underscore the public interest in novel drug candidates, positioning this compound as a relevant subject for discussion.
From a synthetic perspective, the compound’s crystallinity and thermal stability (decomposing above 250°C) make it valuable for material science applications, including organic electronics. Its ability to form coordination polymers has been explored in optoelectronic devices, resonating with searches like "organic semiconductors" and "flexible electronics materials". These attributes align with the push toward renewable energy technologies, a hotspot in current scientific discourse.
Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize 3-Amino-8-hydroxyquinoxalin-2(1H)-one, ensuring purity for research use. The compound’s UV-Vis absorption peaks (typically 300–400 nm) further support its role in photodynamic therapy research, a trending topic in cancer treatment innovations. FAQs like "how to analyze quinoxaline derivatives" or "photocatalyst design principles" reflect practical user concerns addressed by such data.
In summary, 3-Amino-8-hydroxyquinoxalin-2(1H)-one (CAS No. 659729-80-3) exemplifies the intersection of multidisciplinary research, bridging gaps between pharmaceuticals, materials engineering, and environmental science. Its adaptability to diverse applications—from biomedical imaging to smart materials—ensures its relevance in both academic and industrial settings. As interest in tailored molecular designs grows, this compound remains a compelling case study for innovation.
659729-80-3 (3-Amino-8-hydroxyquinoxalin-2(1H)-one) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)